molecular formula C11H16N2O B14600482 1-Diazonio-3-(2,6-dimethylcyclohex-1-en-1-yl)prop-1-en-2-olate CAS No. 61140-39-4

1-Diazonio-3-(2,6-dimethylcyclohex-1-en-1-yl)prop-1-en-2-olate

Katalognummer: B14600482
CAS-Nummer: 61140-39-4
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: YMONGLITUMRILM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Diazonio-3-(2,6-dimethylcyclohex-1-en-1-yl)prop-1-en-2-olate is a chemical compound known for its unique structure and properties It is a member of the diazonium compounds, which are characterized by the presence of a diazonium group (-N₂⁺) attached to a carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Diazonio-3-(2,6-dimethylcyclohex-1-en-1-yl)prop-1-en-2-olate typically involves the diazotization of an appropriate amine precursor. The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid, and a nitrite source such as sodium nitrite. The reaction conditions must be carefully controlled to ensure the formation of the desired diazonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale diazotization processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Diazonio-3-(2,6-dimethylcyclohex-1-en-1-yl)prop-1-en-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazonium group to an amine group.

    Substitution: The diazonium group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, cyanides, and hydroxides can react with the diazonium group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-Diazonio-3-(2,6-dimethylcyclohex-1-en-1-yl)prop-1-en-2-olate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in biochemical assays and as a labeling reagent.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-Diazonio-3-(2,6-dimethylcyclohex-1-en-1-yl)prop-1-en-2-olate involves the interaction of the diazonium group with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, nucleic acids, and other biomolecules. This reactivity underlies its use in biochemical assays and labeling applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Diazonio-3-(2,4-dimethylcyclohex-1-en-1-yl)prop-1-en-2-olate
  • 1-Diazonio-3-(4,6-dimethylcyclohex-1-en-1-yl)prop-1-en-2-olate

Uniqueness

1-Diazonio-3-(2,6-dimethylcyclohex-1-en-1-yl)prop-1-en-2-olate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.

Eigenschaften

CAS-Nummer

61140-39-4

Molekularformel

C11H16N2O

Molekulargewicht

192.26 g/mol

IUPAC-Name

1-diazo-3-(2,6-dimethylcyclohexen-1-yl)propan-2-one

InChI

InChI=1S/C11H16N2O/c1-8-4-3-5-9(2)11(8)6-10(14)7-13-12/h7-8H,3-6H2,1-2H3

InChI-Schlüssel

YMONGLITUMRILM-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC(=C1CC(=O)C=[N+]=[N-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.